4-Isopropylbenzamidine

Descripción

BenchChem offers high-quality 4-Isopropylbenzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylbenzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

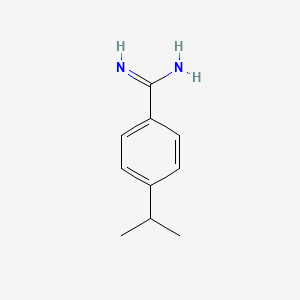

Structure

3D Structure

Propiedades

IUPAC Name |

4-propan-2-ylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJOFUJDYGKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424871 | |

| Record name | 4-Isopropylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743417-63-2 | |

| Record name | 4-Isopropylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Deep Dive: 4-Isopropylbenzamidine in Protease Inhibition and Structural Biology

[1][2][3][4]

Executive Summary

4-Isopropylbenzamidine (4-IPB) is a specialized competitive inhibitor within the benzamidine class, utilized primarily to probe the hydrophobic characteristics of serine protease active sites.[1][2][3][4][5] While unsubstituted benzamidine is the gold standard for general serine protease inhibition (e.g., Trypsin, Thrombin), the addition of an isopropyl group at the para position introduces a hydrophobic moiety that significantly alters binding kinetics and specificity.[4]

This guide details the physicochemical profile, mechanism of action, and experimental applications of 4-IPB, specifically focusing on its role in Fragment-Based Drug Discovery (FBDD) and chemical biology active-site mapping.[1][2][3][4]

Part 1: Chemical & Physical Profile[1][2][3][5][6][7]

4-Isopropylbenzamidine is typically supplied and utilized as a hydrochloride salt to ensure aqueous solubility for biological assays.[1][2][3][4][5]

Physicochemical Properties

| Property | Specification |

| IUPAC Name | 4-(propan-2-yl)benzimidamide |

| Common Name | 4-Isopropylbenzamidine |

| CAS Number (HCl) | Derived from 4-isopropylbenzonitrile precursors (e.g., 15088-90-1 for amide); often synthesized in situ or custom ordered.[1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂ (Free Base) / C₁₀H₁₅ClN₂ (HCl Salt) |

| Molecular Weight | 162.23 g/mol (Free Base) / 198.69 g/mol (HCl Salt) |

| Solubility | Soluble in water, DMSO, and Methanol (as HCl salt) |

| pKa (Amidine) | ~11.6 (Strongly basic, protonated at physiological pH) |

Structural Significance

The molecule consists of two distinct functional domains:

Part 2: Mechanism of Action

Competitive Inhibition Dynamics

4-IPB functions as a reversible competitive inhibitor.[1][2][3][4][5] It binds to the active site of serine proteases, preventing substrate access.[5]

-

Electrostatic Anchoring: The protonated amidine group forms a salt bridge with the carboxylate side chain of Asp189 (in Trypsin numbering) located at the bottom of the S1 specificity pocket.[5] This is the primary driving force for binding.[1][2][3][5]

-

Hydrophobic Interaction: The 4-isopropyl group displaces ordered water molecules and interacts with hydrophobic residues lining the S1 pocket or the S1-S2 junction.[1][2][3][5] In Thrombin, this interaction is particularly favorable due to the presence of a "hydrophobic cage" formed by Trp215 and Ile174, making 4-IPB a more potent inhibitor of Thrombin than unsubstituted benzamidine.[2]

Diagram: Mechanism of Binding (Graphviz)

Caption: Mechanistic flow of 4-Isopropylbenzamidine binding. The amidine group anchors to Asp189 while the isopropyl group probes the hydrophobic S1 environment.

Part 3: Key Research Applications

Active Site Mapping & Enzymology

Researchers use 4-IPB to differentiate between closely related proteases.[1][2][3][4][5] By comparing the inhibition constant (

-

Trypsin: The S1 pocket is deep and narrow.[1][3][5] Bulky 4-substituents may cause steric clash, potentially increasing

(weaker binding) compared to benzamidine.[2][3][4][5] -

Thrombin: The S1 pocket has more hydrophobic character.[1][3][5] 4-IPB often shows improved affinity (

decrease) due to favorable van der Waals contacts.[2][4][5]

Fragment-Based Drug Discovery (FBDD)

4-IPB serves as a high-quality "fragment hit" for drug design.[1][2][3][4][5]

-

Ligand Efficiency: It has a low molecular weight but high binding energy, making it an ideal starting scaffold.[3][5]

-

Optimization: Medicinal chemists "grow" the molecule from the isopropyl position (or replace it) to reach adjacent sub-sites (S2, S3) to build highly specific anticoagulants (e.g., similar strategies led to Dabigatran).[4][5]

Chemical Biology & Supramolecular Arrays

Advanced applications involve using 4-IPB as a functional ligand in supramolecular hydrogels.[1][3][4][5] As demonstrated by Hamachi et al., 4-IPB derivatives can be tethered to hydrogel matrices to create "semi-wet" protein arrays.[3][5] These arrays selectively capture trypsin-like enzymes from complex biological mixtures, allowing for activity-based sensing and purification.[2][3][4][5]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Isopropylbenzamidine HCl

Note: This synthesis requires anhydrous conditions.[1][2][3][4]

-

Reagents: 4-Isopropylbenzonitrile (Starting material), Trimethylaluminum (Me₃Al), Ammonium chloride (NH₄Cl), Toluene (Dry).[2][4][5][6]

-

Preparation of Reagent: Suspend NH₄Cl (5 eq) in dry toluene. Add Me₃Al (5 eq, hexane solution) dropwise at 0°C. Stir at room temperature for 1 hour to form the Weinreb amide-like aluminum complex.

-

Reaction: Add 4-Isopropylbenzonitrile (1 eq) to the mixture. Heat to 80°C for 12–18 hours.

-

Workup: Cool to 0°C. Carefully quench with silica gel slurry in Chloroform/Methanol. Filter and concentrate.

-

Purification: Recrystallize from Ethanol/Ether or use reverse-phase HPLC.

-

Validation: ¹H NMR (DMSO-d₆): δ 1.22 (d, 6H, Isopropyl-CH₃), 2.99 (m, 1H, Isopropyl-CH), 7.48 (d, 2H, Ar-H), 7.77 (d, 2H, Ar-H), 9.11/9.31 (br s, 4H, Amidine-NH).[2][4][6]

Protocol B: Determination of Inhibition Constant ( )

Objective: Determine the affinity of 4-IPB for Thrombin.[1][2][3][4][5]

-

Buffer System: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4 at 25°C.

-

Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).[1][2][3][4][5]

must be predetermined. -

Enzyme: Human Thrombin (final conc.[1][3][5] 0.1 nM).[2][3][5]

-

Inhibitor Dilution: Prepare a serial dilution of 4-IPB (0, 10, 50, 100, 500, 1000 µM).

-

Reaction:

-

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

-

Analysis: Plot

vs. [I] (Dixon Plot) or fit to the competitive inhibition equation:

Workflow Diagram (Graphviz)

Caption: Operational workflow from synthesis to biological application.

References

-

Hamachi, I., et al. (2009).[3][5] Preparation of a semi-wet protein/peptide array using a supramolecular hydrogel. Supporting Information, Chemistry - A European Journal.[2][3][4][5] (Describes synthesis and NMR characterization of 4-isopropylbenzamidine HCl).

-

Bode, W., et al. (1990).[2][3][5] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. EMBO Journal. (Foundational work on Thrombin-inhibitor structural interactions).

-

United States Patent US20170204073A1 . Compounds for nonsense suppression, and methods for their use. (Cites use of 4-Isopropylbenzamidine as a reagent).[1][2][3][4][5][7]

-

Markwardt, F. (1978).[2][3][5] Pharmacology of benzamidine derivatives. Thrombosis Research. (Review of the class of benzamidine inhibitors).

Sources

- 1. 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-N'-(4-isopropylbenzyl)benzohydrazide | C17H20N2O2 | CID 9549223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-N-(1-methylethyl)benzamide | C11H15NO | CID 576816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. 4-Isopropyl-3,5-dimethoxybenzaldehyde | C12H16O3 | CID 11009129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. US20170204073A1 - Compounds for nonsense suppression, and methods for their use - Google Patents [patents.google.com]

Technical Synthesis Guide: 4-Isopropylbenzamidine Hydrochloride

Executive Summary & Strategic Utility

Target Molecule: 4-Isopropylbenzamidine Hydrochloride (Cumamidine HCl) CAS (Free Base): 16106-44-8 (Analogous reference) Primary Application: Competitive inhibitor of trypsin-like serine proteases; crystallographic ligand for structural biology; intermediate in factor Xa inhibitor synthesis.

This guide details the synthesis of 4-isopropylbenzamidine hydrochloride via the Pinner reaction. Unlike direct addition methods which often suffer from low yields due to steric hindrance or harsh conditions, the Pinner sequence offers a robust, scalable pathway with high regioselectivity. The presence of the para-isopropyl group introduces specific solubility and steric considerations that distinguish this protocol from standard benzamidine synthesis.

Retrosynthetic Analysis & Pathway Design

The most reliable route to benzamidines from nitriles is the Pinner Synthesis , a two-stage sequence involving an acid-catalyzed alcohol addition followed by ammonolysis.

Why the Pinner Method?

-

Selectivity: Avoids hydrolysis to the amide or acid, which is common in basic hydrolysis conditions.

-

Purity: The intermediate imidate salt can be precipitated and washed, acting as a purification checkpoint before the final step.

-

Mild Conditions: Operates at low temperatures (0°C to RT), preserving the isopropyl moiety and preventing polymerization.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the mechanistic flow from the nitrile to the final amidine salt.

Caption: Mechanistic pathway for the conversion of 4-isopropylbenzonitrile to the amidine hydrochloride via the imidate intermediate.

Detailed Experimental Protocol

Phase 1: Formation of Ethyl 4-Isopropylbenzimidate Hydrochloride

Objective: Activate the nitrile group by converting it to an imidate ester.

Reagents:

-

Absolute Ethanol (1.1 eq - Stoichiometry is critical to prevent orthoester formation)

-

Anhydrous Diethyl Ether or Dichloromethane (Solvent)

-

HCl gas (dried through a H₂SO₄ trap)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl₂). Immerse the flask in an ice/salt bath (-10°C).

-

Dissolution: Dissolve 4-isopropylbenzonitrile in anhydrous diethyl ether (concentration ~0.5 M). Add absolute ethanol (1.1 eq).

-

Saturation: Slowly bubble dry HCl gas into the solution. Maintain temperature below 5°C. Continue until the solution is saturated (weight increase ~1.5x theoretical HCl uptake) [1].

-

Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C for 24–48 hours.

-

Validation: A white precipitate (imidate ester hydrochloride) should form. If no precipitate forms, add anhydrous ether to induce crystallization.

-

Isolation: Filter the solid rapidly under nitrogen (hygroscopic!). Wash with cold anhydrous ether.

-

Checkpoint: The intermediate is moisture-sensitive. Proceed immediately to Phase 2 or store in a desiccator.

-

Phase 2: Ammonolysis to 4-Isopropylbenzamidine

Objective: Displace the ethoxy group with ammonia to generate the amidine.

Reagents:

-

Ethyl 4-isopropylbenzimidate HCl (from Phase 1)

-

Ammonia (7N in Methanol or Ethanol)

Procedure:

-

Suspension: Suspend the imidate salt in absolute ethanol (approx. 5 mL/g).

-

Ammonolysis: Cool to 0°C. Add an excess of ethanolic ammonia (3.0 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution typically becomes clear as the imidate reacts, followed by the precipitation of ammonium chloride (side product) and the amidine salt.

-

Workup:

-

Filter off any inorganic ammonium chloride precipitate.

-

Concentrate the filtrate in vacuo to dryness.

-

The residue is the crude 4-isopropylbenzamidine HCl.

-

Purification & Quality Control

Pharmaceutical-grade purity requires removing ammonium chloride and unreacted nitrile.

Recrystallization Protocol

-

Solvent System: Dissolve crude solid in a minimum amount of hot isopropanol or ethanol.

-

Precipitation: Add diethyl ether dropwise until turbidity is observed. Cool slowly to 4°C.

-

Collection: Filter the white crystalline solid. Dry under high vacuum at 40°C for 6 hours.

Analytical Specifications (Self-Validating Data)

| Parameter | Specification | Validation Logic |

| Appearance | White crystalline solid | Discoloration indicates oxidation or polymerization. |

| Melting Point | > 200°C (Decomp) | Amidine HCl salts typically have high MPs. Sharp range confirms purity. |

| Solubility | Soluble in H₂O, DMSO, MeOH | Insoluble in non-polar solvents (Ether, Hexane). |

| MS (ESI+) | [M+H]⁺ = 163.12 | Calculated for C₁₀H₁₄N₂. Confirms molecular identity. |

Characterization: The "Fingerprint"

To confirm the structure, you must validate the presence of the isopropyl group and the amidine functionality while ensuring the absence of the nitrile peak (~2220 cm⁻¹ in IR).

Predicted NMR Data (DMSO-d₆)

-

¹H NMR (400 MHz):

-

δ 9.20 (br s, 2H): Amidine N-H (Exchangeable with D₂O).

-

δ 8.85 (br s, 2H): Amidine N-H (Exchangeable with D₂O).

-

δ 7.85 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to amidine (deshielded).

-

δ 7.45 (d, J = 8.2 Hz, 2H): Aromatic protons ortho to isopropyl.

-

δ 3.01 (sept, J = 6.9 Hz, 1H): Isopropyl methine (-CH -).

-

δ 1.25 (d, J = 6.9 Hz, 6H): Isopropyl methyls (-CH ₃).

-

-

¹³C NMR (100 MHz):

-

δ 165.5: Amidine Carbon (-C=N).

-

δ 154.2: Aromatic C4 (attached to isopropyl).

-

δ 128.5, 127.0: Aromatic C2/C3.

-

δ 124.5: Aromatic C1 (attached to amidine).

-

δ 33.5: Isopropyl methine.

-

δ 23.5: Isopropyl methyls.

-

Experimental Workflow Diagram

The following diagram outlines the operational workflow for the synthesis and validation.

Caption: Operational workflow for the synthesis, purification, and validation of 4-Isopropylbenzamidine HCl.

Troubleshooting & Expert Insights

-

Moisture Control: The Pinner reaction's failure mode #1 is water. If water is present, the imidate hydrolyzes to the ester (ethyl 4-isopropylbenzoate). Ensure all glassware is flame-dried and HCl gas is strictly anhydrous.

-

Ammonium Chloride Contamination: NH₄Cl is a common byproduct. It is less soluble in cold ethanol than the product. If the MP is >300°C (sublimes), you likely have mostly NH₄Cl. Use the solubility difference in hot isopropanol to separate them.

-

Storage: Amidine hydrochlorides are stable, but the free bases are hygroscopic and absorb CO₂ from the air to form carbonates. Always store as the HCl salt in a desiccator [2].

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link

-

PubChem. (2025).[2] 4-Isopropylbenzonitrile (Compound).[1][2][3] National Library of Medicine. Link

-

Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Inhibitors of Thrombin and Factor Xa." Journal of Medicinal Chemistry, 40(19), 3091-3099. (Demonstrates utility of benzamidine analogs). Link

Sources

Technical Guide: 4-Isopropylbenzamidine in Enzyme Kinetics

An In-Depth Technical Guide on 4-Isopropylbenzamidine and Its Role in Enzyme Kinetics .

Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Biochemists, Enzymologists, and Drug Discovery Scientists

Executive Summary

4-Isopropylbenzamidine (often synthesized as the hydrochloride salt) is a para-substituted derivative of benzamidine, a classic competitive inhibitor of serine proteases. While benzamidine itself is the archetypal P1 residue mimic (targeting the S1 specificity pocket), the addition of the isopropyl group at the para position introduces a hydrophobic probe that alters binding thermodynamics.

This guide details the physicochemical properties, kinetic mechanism, and experimental protocols for utilizing 4-isopropylbenzamidine to probe the active site geometry of enzymes like trypsin, thrombin, and factor Xa. It serves as a critical model for understanding Structure-Activity Relationships (SAR) in rational drug design.

Chemical & Physical Profile

Structural Identity

The molecule consists of a benzene ring substituted at the 1-position with an amidine group (

-

IUPAC Name: 4-(propan-2-yl)benzimidamide[2]

-

Common Precursor: 4-Isopropylbenzonitrile (CAS: 13816-33-6)[3][4][5]

-

Molecular Weight: ~162.23 g/mol (free base)

-

Solubility: High in water/ethanol (as HCl salt); poor in non-polar solvents.

Synthesis Pathway (Pinner Reaction)

Since 4-isopropylbenzamidine is often generated in situ or synthesized from its nitrile precursor due to the instability of the free base, researchers often employ the Pinner synthesis method.

Figure 1: Pinner synthesis pathway for converting the nitrile precursor to the active amidine inhibitor.

Mechanism of Action: The "Anchor and Probe" Model

The Amidine Anchor (Electrostatics)

The core mechanism of inhibition relies on the amidine group mimicking the side chain of Arginine (Arg) or Lysine (Lys), the natural P1 substrates for trypsin-like serine proteases.

-

Interaction: The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) located at the bottom of the S1 specificity pocket.

-

Thermodynamics: This electrostatic interaction provides the primary binding energy (

).

The Isopropyl Probe (Hydrophobicity)

The 4-isopropyl group extends away from the salt bridge, probing the upper rim of the S1 pocket or the S2/S1' subsites depending on the enzyme's specific topology.

-

Thrombin vs. Trypsin: In Thrombin, the S1 pocket is somewhat more hydrophobic and flexible. The isopropyl group can displace ordered water molecules, leading to an entropy-driven increase in binding affinity compared to unsubstituted benzamidine.

-

Steric Sensitivity: If the enzyme's active site cleft is narrow (e.g., certain kallikreins), the bulk of the isopropyl group may introduce steric clash, increasing the

(lowering potency).

Kinetic Characterization

4-Isopropylbenzamidine acts as a Reversible Competitive Inhibitor . It binds only to the free enzyme (

Kinetic Equations

The presence of the inhibitor modifies the apparent Michaelis constant (

Where:

- = Concentration of 4-Isopropylbenzamidine

-

= Inhibition constant (dissociation constant of the

-

is the factor by which

Data Transformation (Lineweaver-Burk)

In a double-reciprocal plot (

-

Y-intercept (

): Remains constant. -

X-intercept (

): Shifts closer to zero as -

Slope (

): Increases by the factor

Figure 2: Competitive binding logic. The inhibitor and substrate compete for the same free enzyme species.

Experimental Protocol: Determination of

Objective: Determine the

Reagents

-

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

(Calcium stabilizes trypsin). -

Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl).

-

Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride). Cleavage releases p-nitroaniline (yellow,

nm). -

Inhibitor: 4-Isopropylbenzamidine (dissolved in water or DMSO).

Workflow

-

Preparation of Fixed [E]: Dilute trypsin to a final concentration of ~50 nM in the reaction well.

-

Substrate Titration: Prepare a serial dilution of BAPNA (e.g., 0.1

to 10 -

Inhibitor Dosing: Run the substrate titration curves at three fixed concentrations of 4-Isopropylbenzamidine (e.g., 0

, 10 -

Reaction Initiation: Add Enzyme to the mixture of Buffer + Substrate + Inhibitor.

-

Measurement: Monitor Absorbance at 410 nm for 5 minutes (Kinetic Mode). Calculate initial velocity (

) from the linear slope.

Data Analysis Table

Summarize the raw data into the following structure before fitting:

| [Inhibitor] ( | [Substrate] (mM) | Initial Velocity ( | Calculated | Calculated |

| 0 (Control) | 0.5 | 0.025 | ||

| 0 | 1.0 | 0.040 | ||

| 10 | 0.5 | 0.015 | ||

| 10 | 1.0 | 0.028 | ||

| 50 | 0.5 | 0.008 |

Calculation of

Use the Cheng-Prusoff correction if working at a single substrate concentration, or the Global Fit method (preferred) using non-linear regression software (e.g., GraphPad Prism).

Global Fit Equation:

Applications in Drug Discovery[6]

Fragment-Based Drug Design (FBDD)

4-Isopropylbenzamidine serves as a high-efficiency "fragment."

-

Ligand Efficiency (LE): Due to its small size (~162 Da) and specific binding, it typically has high ligand efficiency.

-

Crystallography: It is used as a soaking agent to stabilize protease crystals (e.g., Trypsin PDB entries often contain benzamidine derivatives) to define the S1 pocket location for electron density mapping.

Structure-Activity Relationship (SAR) Mapping

By comparing the

-

Benzamidine: (No hydrophobic probe)

-

4-Aminobenzamidine: (Hydrophilic probe)

-

4-Amidinophenylpyruvate: (Transition state analog)

Researchers can map the electrostatic vs. hydrophobic character of the S1/S1' interface. If the isopropyl derivative binds tighter than benzamidine, the enzyme possesses a hydrophobic "shelf" adjacent to Asp189.

References

-

Trypsin-Benzamidine Interaction (Crystal Structure)

-

Benzamidine Inhibition Mechanism

- Title: Inhibition of four human serine proteases by substituted benzamidines.

- Source: PubMed (PMID: 616739).

-

URL:[Link]

-

Precursor Chemical Data

-

Enzyme Kinetics Methodology

- Title: Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays.

- Source: NIH / PMC.

-

URL:[Link]

Sources

- 1. 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 4-(1-methylethyl)- [webbook.nist.gov]

- 4. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Isopropylbenzonitrile | C10H11N | CID 26289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Isopropylbenzylamine | C10H15N | CID 138221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Isopropylnitrobenzene | C9H11NO2 | CID 15749 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to 4-Isopropylbenzamidine: Principles and Protocols for Early-Stage Research

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the early-stage research applications of 4-Isopropylbenzamidine. We will move beyond a simple recitation of facts to provide a deep, mechanistic understanding and practical, field-tested protocols. This document is structured to deliver actionable insights into the core utility of this potent serine protease inhibitor.

The Strategic Role of 4-Isopropylbenzamidine in Protease Inhibition

In the landscape of biochemical research, maintaining the integrity of proteins of interest is paramount. Uncontrolled proteolytic degradation during cell lysis and purification can compromise experimental outcomes. 4-Isopropylbenzamidine is a synthetic, reversible, and competitive inhibitor of serine proteases, a class of enzymes that cleave peptide bonds. Its utility stems from its structural mimicry of the side chains of arginine and lysine, the canonical cleavage sites for trypsin-like serine proteases. The strategic addition of 4-Isopropylbenzamidine to experimental workflows provides a crucial safeguard against unwanted proteolysis, ensuring the fidelity of downstream applications.

Mechanism of Action: A Tale of Competitive Binding

The inhibitory prowess of 4-Isopropylbenzamidine lies in its ability to engage the active site of serine proteases. The key to this interaction is the positively charged benzamidine headgroup, which forms a high-affinity ionic bond with the negatively charged aspartate residue residing at the bottom of the S1 specificity pocket of the enzyme. This binding event is further stabilized by hydrophobic interactions between the isopropyl group of the inhibitor and nonpolar residues within the active site. By occupying this critical space, 4-Isopropylbenzamidine physically blocks the entry of the natural substrate, effectively and reversibly halting catalysis.

Figure 1. Diagram illustrating the competitive inhibition of a serine protease by 4-Isopropylbenzamidine.

Core Applications and In-Depth Protocols

Safeguarding Protein Integrity in Cell Lysates

A primary application of 4-Isopropylbenzamidine is its inclusion in lysis buffers to prevent protein degradation upon extraction from cells or tissues.

Expert Insight: The concentration of a reversible inhibitor like benzamidine must be sufficiently high to outcompete the myriad of natural substrates released during lysis. A general starting point is a concentration significantly above the inhibitor's Ki for the target proteases.

Protocol for Preparing a Protease-Inhibited Lysis Buffer:

-

Prepare Base Lysis Buffer: A common choice is RIPA buffer or a Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, pH 7.4).

-

Prepare 4-Isopropylbenzamidine Stock Solution: Prepare a 100 mM stock solution in deionized water. Note that benzamidine derivatives can be sensitive to oxidation, so it is best to prepare this solution fresh.

-

Add Inhibitor to Lysis Buffer: Immediately before use, add the 4-Isopropylbenzamidine stock solution to the cold lysis buffer to a final concentration of 1 mM. For samples with particularly high protease activity, such as yeast lysates, this concentration can be increased to 2-4 mM.[1]

-

Maintain Cold Temperatures: Perform all cell lysis and subsequent steps at 4°C to further reduce protease activity.

Affinity Purification of Serine Proteases

Immobilized p-aminobenzamidine, a close analog of 4-isopropylbenzamidine, is a widely used resin for the affinity purification of trypsin-like serine proteases.[2][3][4] The principles and general protocol are directly applicable.

Figure 2. General workflow for the affinity purification of serine proteases using a benzamidine-functionalized resin.

Detailed Protocol for Affinity Purification:

-

Column Preparation:

-

Pack a chromatography column with benzamidine-agarose resin.

-

Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).[4]

-

-

Sample Loading:

-

Load the clarified protein sample onto the column at a flow rate that allows for sufficient residence time for binding to occur.

-

-

Washing:

-

Wash the column with 10-20 CV of Binding Buffer until the UV absorbance at 280 nm returns to baseline, indicating the removal of all non-specifically bound proteins.

-

-

Elution (Choose one method):

-

Low pH Elution: Elute the bound protease with Low pH Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0). This is a harsh method and requires immediate neutralization of the collected fractions.

-

Competitive Elution: Elute with Competitive Elution Buffer (20 mM p-aminobenzamidine in Binding Buffer).[2][4][5] This is a gentler method that preserves enzyme activity.

-

Self-Validation: Successful elution with a competitive inhibitor confirms the specificity of the binding interaction.

-

-

-

Fraction Collection and Neutralization:

-

Collect fractions of the eluted protein.

-

If using low pH elution, collect fractions into tubes containing a neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl, pH 9.0) to immediately restore a neutral pH.

-

-

Analysis:

-

Analyze the purity of the eluted fractions using SDS-PAGE.

-

Perform an activity assay to confirm the functionality of the purified protease.

-

Tool Compound for Assay Development and Validation

In high-throughput screening (HTS) and enzyme kinetic studies, 4-Isopropylbenzamidine serves as an invaluable positive control and reference inhibitor.

Figure 3. Workflow for validating a serine protease screening assay using 4-Isopropylbenzamidine as a reference inhibitor.

Protocol for IC50 Determination:

-

Prepare Reagents:

-

Prepare a stock solution of 4-Isopropylbenzamidine (e.g., 10 mM in DMSO).

-

Prepare the target serine protease and its corresponding substrate in an appropriate assay buffer.

-

-

Assay Plate Setup:

-

Perform a serial dilution of the 4-Isopropylbenzamidine stock solution in assay buffer across a 96- or 384-well plate.

-

Add a constant concentration of the enzyme to each well.

-

Include control wells:

-

100% Activity Control: Enzyme and substrate, no inhibitor.

-

Background Control: Substrate only, no enzyme.

-

-

-

Reaction and Detection:

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes).

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress (e.g., fluorescence or absorbance) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates.

-

Normalize the data to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value.

-

Quantitative Data for Experimental Design

| Parameter | Enzyme | Value | Application Context |

| Working Concentration | General Serine Proteases | 1-4 mM | Inhibition in cell/tissue lysates.[1] |

| Dissociation Constant (KD) | Trypsin | 6.1 µM | Reference for assay development. |

| Dissociation Constant (KD) | Thrombin | 65 µM | Reference for assay development. |

| Competitive Elution Concentration | General Serine Proteases | 20 mM | Elution from benzamidine affinity resin.[2][4][5] |

*Data for p-aminobenzamidine, a close structural analog.

Conclusion: A Versatile Tool for Modern Research

4-Isopropylbenzamidine is more than just a protease inhibitor; it is a versatile tool that enables robust and reproducible research. From the fundamental task of preserving protein samples to its application in sophisticated purification and screening workflows, a thorough understanding of its properties and protocols is essential for any researcher in the life sciences. The methodologies and insights provided in this guide are intended to empower scientists to leverage the full potential of this valuable reagent in their early-stage research endeavors.

References

-

A discussion on the use of benzamidine as a protease inhibitor in lysis buffers. (2015). ResearchGate. [Link]

-

Benzamidine Sepharose 4 Fast Flow (high sub) product information. (N.D.). Cytiva. [Link]

-

HiTrap Benzamidine FF (high sub) product information. (N.D.). Cytiva. [Link]

-

Benzamidine Sepharose 4 Fast Flow (low sub) product information. (N.D.). Cytiva Life Sciences. [Link]

-

Benzamidine Sepharose 6B product information. (N.D.). Cytiva. [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. (N.D.). Cytiva. [Link]

-

Mares-Guia, M., & Shaw, E. (1965). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

-

p-Aminobenzamidine Agarose product information. (N.D.). G-Biosciences. [Link]

Sources

Advanced Protocol: 4-Isopropylbenzamidine in Protein Purification and Structural Stabilization

Abstract

This application note details the deployment of 4-Isopropylbenzamidine (4-IPB), a potent competitive inhibitor of serine proteases, in high-fidelity protein purification workflows. While Benzamidine is the industry standard for general proteolysis prevention, 4-IPB offers distinct advantages due to its enhanced hydrophobicity and tighter binding affinity (

Introduction & Mechanism of Action

Chemical Profile

-

Compound: 4-Isopropylbenzamidine Hydrochloride

-

Role: Reversible, competitive serine protease inhibitor.

-

Target Enzymes: Trypsin, Thrombin, Plasmin, Urokinase, and related serine endopeptidases.

Mechanistic Causality

Unlike standard Benzamidine, which relies primarily on electrostatic interactions between its amidine group and the aspartate residue (Asp189 in trypsin) at the base of the S1 pocket, 4-IPB incorporates an isopropyl group at the para position.

-

The Hydrophobic Advantage: The S1 pocket of many serine proteases contains hydrophobic patches. The isopropyl moiety of 4-IPB fills this hydrophobic void more effectively than the hydrogen atom of Benzamidine.

-

Thermodynamic Consequence: This additional Van der Waals contact significantly lowers the inhibition constant (

), often by an order of magnitude depending on the specific protease (e.g., Thrombin), resulting in a "tighter" lock on the active site [1].

Comparative Efficacy

| Inhibitor | Functional Group (Para) | Primary Interaction | Relative Affinity |

| Benzamidine | -H | Electrostatic (Asp189) | Baseline (Moderate) |

| 4-Aminobenzamidine | -NH2 | Electrostatic + H-bond | High (Used for resin coupling) |

| 4-Isopropylbenzamidine | -CH(CH3)2 | Electrostatic + Hydrophobic | Very High (Structural stabilizer) |

Critical Parameters & Preparation

Solubility & Stock Preparation

The hydrochloride salt form is highly soluble in water, but the free base is hydrophobic.

-

Stock Solution: 100 mM in deionized water or 50% DMSO (if working at low temperatures to prevent freezing).

-

Storage: -20°C in single-use aliquots. Stable for >6 months.

-

Working Concentration: Typically 1–10 mM, depending on the protease burden of the expression host.

Safety Note

4-IPB is a reversible inhibitor. Crucial: If you remove it via dialysis or gel filtration, proteases will reactivate. It must be maintained in all buffers until the proteases are physically separated from the target protein.

Experimental Protocols

Protocol A: Lysis & Clarification (Proteolysis Prevention)

Use this protocol when purifying non-protease targets from protease-rich hosts (e.g., E. coli BL21, Yeast, Mammalian supernatants).

-

Buffer Preparation:

-

Prepare Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% Glycerol.

-

Add Immediately Before Use: 4-IPB to a final concentration of 2 mM .

-

Note: 4-IPB is often used in conjunction with PMSF (1 mM). PMSF irreversibly inhibits serine proteases but has a short half-life in aqueous solutions; 4-IPB provides constant, reversible protection.

-

-

Cell Lysis:

-

Resuspend cell pellet in Lysis Buffer (5 mL per gram of pellet).

-

Perform sonication or homogenization on ice.[1]

-

-

Clarification:

-

Centrifuge lysate at 15,000

g for 30 min at 4°C. -

Validation: The supernatant typically retains the 4-IPB. If downstream columns (e.g., Ni-NTA) are sensitive to high ionic strength, ensure the 2 mM concentration does not interfere (rarely an issue for 4-IPB).

-

Protocol B: Competitive Elution (Affinity Chromatography)

Use this sophisticated method to purify serine proteases (e.g., Thrombin, Trypsin) using a Benzamidine-Sepharose column. Here, 4-IPB acts as the eluent.

Rationale: The target protease binds to the immobilized Benzamidine ligand. To elute it under mild conditions (neutral pH), we introduce 4-IPB. Because 4-IPB has a higher affinity for the protease than the immobilized Benzamidine, the protease dissociates from the column to bind the free 4-IPB in the mobile phase.

-

Column Loading:

-

Equilibrate Benzamidine-Sepharose column with Binding Buffer (50 mM Tris, 500 mM NaCl, pH 7.4).

-

Load clarified lysate.

-

Wash with 10 CV (Column Volumes) of Binding Buffer to remove non-specific proteins.

-

-

Competitive Elution:

-

Post-Elution Processing:

-

The eluted protein is now complexed with 4-IPB.

-

To activate the enzyme: Perform extensive dialysis against a buffer lacking 4-IPB, or use a desalting column (PD-10).

-

Protocol C: Structural Stabilization (Crystallography)

Use this to lock a serine protease into a rigid conformation for high-resolution X-ray diffraction.

-

Purification: Purify the protease to >95% homogeneity.

-

Soaking:

-

Crystallize the protein in its apo-state (if possible).

-

Add 4-IPB to the mother liquor drop to a final concentration of 5–10 mM .

-

Soak for 1–24 hours.

-

-

Co-crystallization:

-

Incubate the protein with a 5-fold molar excess of 4-IPB for 30 minutes on ice before setting up crystal trays.

-

Result: The inhibitor locks the activation loop and S1 pocket, reducing conformational heterogeneity and improving resolution [2].

-

Visualization: Competitive Elution Workflow

The following diagram illustrates the logic of using 4-IPB to displace a protease from a lower-affinity Benzamidine column.

Figure 1: Logic flow of competitive elution chromatography. 4-IPB displaces the enzyme due to superior hydrophobic fit.

Troubleshooting & Validation

| Observation | Probable Cause | Corrective Action |

| Proteolysis still observed | Concentration too low or inhibitor degradation. | Increase 4-IPB to 5 mM. Ensure stock is fresh. Add EDTA (if metalloproteases are also present). |

| Low yield in Elution (Protocol B) | 4-IPB concentration insufficient to outcompete resin. | Increase 4-IPB to 50 mM in elution buffer or pause flow for 15 min to allow equilibrium binding. |

| Precipitation upon addition | Hydrophobic shock. | Dilute 4-IPB stock in the buffer slowly while stirring; do not dump concentrated DMSO stock directly into cold protein solution. |

References

-

Inhibition of four human serine proteases by substituted benzamidines. Source: National Institutes of Health (PubMed) Context: Establishes the correlation between substituent hydrophobicity and inhibition constants (Ki) for trypsin and thrombin. URL:[Link]

-

Serine Protease Mechanism and Structural Biology. Source: RCSB PDB / Wikipedia Context: General mechanism of the S1 pocket and the role of inhibitors in stabilizing crystal structures (e.g., PDB 3TGI). URL:[Link][3]

-

Protein Purification: Principles and Trends. Source: PMC (National Institutes of Health) Context: Overview of affinity chromatography principles applicable to competitive elution strategies. URL:[Link]

Sources

Advanced Applications of 4-Isopropylbenzamidine: From Purification to Kinetics

Abstract

4-Isopropylbenzamidine is a potent, competitive serine protease inhibitor derived from the classical benzamidine scaffold. Distinguished by the addition of an isopropyl group at the para-position, this molecule exhibits enhanced hydrophobic complementarity within the S1 specificity pocket of trypsin-like proteases (e.g., Trypsin, Thrombin, Factor Xa). This application note details the mechanistic basis of its inhibition, provides optimized protocols for its use in preventing proteolysis during protein purification, and outlines a rigorous methodology for determining inhibition constants (

Part 1: Mechanistic Insight & Chemical Biology

The Structural Basis of Inhibition

Unlike non-specific protease inhibitors (e.g., PMSF), 4-Isopropylbenzamidine acts via competitive reversible inhibition . Its efficacy is driven by two distinct molecular interactions within the protease active site:

-

Electrostatic Anchoring: The positively charged amidine group mimics the side chain of Arginine (the natural P1 residue of trypsin substrates), forming a salt bridge with the catalytic Asp189 (in Trypsin) or equivalent residues in other serine proteases.

-

Hydrophobic Displacement: The 4-isopropyl moiety extends into the hydrophobic distinct regions of the S1 pocket. This displacement of ordered water molecules provides an entropic gain in binding energy compared to unsubstituted benzamidine, theoretically improving affinity.

Visualization: Mechanism of Action

The following diagram illustrates the competitive displacement mechanism within the active site.

Figure 1: Competitive inhibition mechanism. 4-Isopropylbenzamidine occupies the S1 pocket, preventing substrate access to the catalytic triad.

Part 2: Application I - Protein Purification & Stabilization

Context

During cell lysis, compartmentalized proteases are released, threatening the integrity of the target recombinant protein. 4-Isopropylbenzamidine is preferred over PMSF in applications where reversible inhibition is desired (e.g., it can be dialyzed away) or when working with mammalian cell lysates rich in trypsin-like proteases.

Protocol: Lysis Buffer Formulation

Objective: Stabilize a His-tagged protein expressed in E. coli or HEK293 cells.

Reagents:

-

4-Isopropylbenzamidine Hydrochloride (MW: ~198.69 g/mol )

-

Lysis Buffer Base (50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

-

DNase I

Step-by-Step Methodology:

-

Stock Preparation (100 mM):

-

Dissolve 19.9 mg of 4-Isopropylbenzamidine HCl in 1.0 mL of deionized water (or DMSO if solubility is limiting in high-salt buffers).

-

Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Lysis Buffer Assembly:

-

Add the inhibitor stock to the Lysis Buffer Base to a final concentration of 1.0 mM to 5.0 mM .

-

Critical: Add the inhibitor immediately before suspending the cell pellet. Proteolysis begins the moment cells are disrupted.

-

-

Lysis & Clarification:

-

Perform sonication or mechanical homogenization on ice.

-

Centrifuge at 15,000 x g for 30 mins at 4°C.

-

-

Downstream Compatibility Check:

-

IMAC (Ni-NTA): 4-Isopropylbenzamidine does not interfere with histidine-nickel binding (unlike EDTA).

-

Ion Exchange: The positively charged amidine group may interact with cation exchange resins. If using CEX, ensure the inhibitor concentration is below the elution threshold or remove via dialysis first.

-

Part 3: Application II - Enzyme Kinetics ( Determination)

Context

Accurate determination of the Inhibition Constant (

Experimental Design

We will use a chromogenic substrate assay. The velocity of the reaction is monitored by the release of p-nitroaniline (pNA) at 405 nm.

Table 1: Reaction Components

| Component | Concentration Range | Role |

|---|---|---|

| Enzyme | 10–50 nM (Fixed) | Target (e.g., Bovine Trypsin) |

| Substrate | 0.5

Protocol: Kinetic Assay

-

Enzyme Preparation:

-

Dilute the enzyme in reaction buffer to 2x the final desired concentration. Keep on ice.

-

-

Inhibitor Dilution Series:

-

Prepare 5 concentrations of 4-Isopropylbenzamidine (e.g., 0, 5, 10, 20, 50

M).

-

-

Pre-Incubation (Equilibrium Step):

-

In a 96-well microplate, mix 50

L of Enzyme solution with 25 -

Incubate for 15 minutes at 25°C . This allows the inhibitor to reach binding equilibrium with the enzyme.

-

-

Reaction Initiation:

-

Add 25

L of Substrate solution (at varying concentrations) to each well. -

Immediately place in a plate reader.

-

-

Data Acquisition:

-

Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

-

Calculate the Initial Velocity (

) from the linear portion of the curve.

-

Data Analysis (Dixon Plot)

To determine the

Visualization: Kinetic Workflow

Figure 2: Step-by-step workflow for determining the inhibition constant (Ki).

References

-

Structural Basis of Trypsin Inhibition

-

Enzyme Kinetics & Inhibition Mechanisms

- Promega Corporation.

-

Thrombin Inhibition Context

Sources

- 1. rcsb.org [rcsb.org]

- 2. Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immobilization of an anticoagulant benzamidine derivative: effect of spacer arms and carrier hydrophobicity on thrombin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe Handling and Storage Procedures for 4-Isopropylbenzamidine

Introduction: The Molecule and Its Mission

4-Isopropylbenzamidine (also known as p-isopropylbenzamidine or 4-amidinocumene) is a specialized organic building block and biochemical probe. Structurally, it consists of a benzene ring substituted with an isopropyl group at the 4-position and an amidine functional group at the 1-position.

In drug discovery, this molecule serves two critical roles:

-

Serine Protease Inhibition: As a structural analog of benzamidine, it acts as a competitive inhibitor for trypsin-like serine proteases. The isopropyl group allows researchers to probe the hydrophobic depth of the S1 binding pocket, offering different binding kinetics compared to the parent benzamidine molecule [1].

-

Synthetic Intermediate: It is a key precursor in the synthesis of heterocyclic compounds (e.g., imidazoles, pyrimidines) used in pharmaceutical campaigns, such as those targeting CFTR modulation [2].

The chemical integrity of the amidine group is paramount. Amidines are susceptible to hydrolysis to amides under basic aqueous conditions or oxidation over time. Consequently, rigorous handling protocols are required to prevent degradation that could lead to erroneous kinetic data or failed synthetic yields.

Physicochemical Profile

Understanding the physical state of your reagent is the first step in safe handling. 4-Isopropylbenzamidine is most commonly supplied as a hydrochloride salt to improve stability and water solubility, though the free base is used in organic synthesis.

| Property | Data (Hydrochloride Salt) | Data (Free Base) |

| Molecular Formula | C₁₀H₁₄N₂ · HCl | C₁₀H₁₄N₂ |

| Molecular Weight | ~198.69 g/mol | 162.23 g/mol |

| Physical State | White to off-white crystalline solid | Off-white solid or viscous oil |

| Solubility | Water, DMSO, Methanol, Ethanol | Chloroform, Ethyl Acetate, DMSO |

| Hygroscopicity | High (Absorbs atmospheric moisture) | Low to Moderate |

| Stability | Stable under desiccation | Sensitive to CO₂ (carbamate formation) |

Hazard Assessment (GHS Classification)

While specific toxicological data for the isopropyl derivative may be limited, it shares the hazardous profile of the benzamidine class. Treat as a hazardous substance.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Principle: Amidines are organic bases. Inhalation of dust can cause severe respiratory distress. Direct contact with the free base can cause chemical burns due to high pH.

Technical Protocols

Protocol 1: Receipt and Initial Inspection

Objective: Verify chemical integrity immediately upon delivery to establish a baseline.

-

Package Inspection: Check the outer shipping container for signs of physical damage or moisture ingress. The inner vial should be sealed with parafilm or a shrink band.

-

Visual Confirmation:

-

Salt Form: Should appear as a free-flowing white powder. Clumping indicates moisture absorption (hydrolysis risk).

-

Free Base: May appear as a waxy solid or oil. Darkening (yellow/brown) indicates oxidation.

-

-

Documentation: Log the Lot Number and Expiration Date into your LIMS (Laboratory Information Management System).

Protocol 2: Safe Handling and Weighing

Objective: Prevent operator exposure and protect the reagent from atmospheric moisture.

Required PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and a NIOSH-approved N95 mask (if outside a fume hood).

Workflow:

-

Environment: All weighing must be performed inside a chemical fume hood or a biological safety cabinet to contain dust.

-

Static Control: Amidine salts are prone to static charge. Use an anti-static gun or polonium strip near the balance.

-

Desiccation Cycle:

-

Remove the vial from 4°C/-20°C storage.

-

CRITICAL: Allow the closed vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial condenses atmospheric water onto the hygroscopic solid, initiating degradation.

-

-

Weighing:

-

Use a clean, dry spatula (stainless steel or PTFE-coated).

-

Weigh the required amount rapidly.

-

Immediately recap the stock vial and wrap with Parafilm M®.

-

-

Cleanup: Wipe the balance area with a moist paper towel (to capture dust) followed by 70% ethanol.

Protocol 3: Solubilization and Stock Preparation

Objective: Create stable stock solutions for assays or synthesis.

Solvent Selection:

-

For Biological Assays (Ki determination): Use DMSO (Dimethyl sulfoxide) or Water .

-

Note: DMSO is preferred for long-term frozen storage of stocks (10-100 mM). Aqueous solutions are prone to hydrolysis over weeks.

-

-

For Organic Synthesis: Use Anhydrous Methanol or Chloroform depending on the reaction step.

Step-by-Step Solubilization (10 mM Stock in DMSO):

-

Calculate the mass required:

. -

Add the solid 4-Isopropylbenzamidine HCl to a sterile amber glass vial or polypropylene microtube.

-

Add high-grade anhydrous DMSO (≥99.9%) to the vial.

-

Vortexing: Vortex at medium speed for 30 seconds. If the salt is stubborn, sonicate in a water bath for 2 minutes at room temperature. Avoid heating above 37°C.

-

Inspection: Ensure the solution is perfectly clear. Any turbidity suggests impurities or incomplete solvation.

Protocol 4: Long-Term Storage

Objective: Maximize shelf-life and prevent hydrolysis.

Solid State:

-

Temperature: Store at -20°C for long-term (>1 month) or 4°C for active use.

-

Atmosphere: Ideally, store under an inert atmosphere (Argon or Nitrogen). If this is not feasible, store in a desiccator cabinet or a secondary container with active desiccant packets (Silica gel).

-

Container: Amber glass vials with PTFE-lined screw caps are superior to plastic, which allows slow moisture diffusion.

Solution State:

-

Aqueous Solutions: Do NOT store dilute aqueous solutions (<1 mM) for more than 24 hours. Prepare fresh.

-

DMSO Stocks:

-

Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C or -80°C .

-

Stability: ~6 months at -20°C; ~1 year at -80°C.

-

Visualizations

Figure 1: Safe Handling Workflow

A logical flow for moving the reagent from cold storage to the experimental bench.

Caption: Workflow ensuring moisture exclusion during the transition from storage to active use.

Figure 2: Solubilization Decision Tree

Selecting the correct solvent system based on the intended application.

Caption: Decision matrix for solvent selection to maximize stability and experimental compatibility.

Emergency Response

-

Skin Contact: Immediately wash with soap and copious amounts of water.[1][3] Remove contaminated clothing.[1][3][4][5] If irritation persists (redness/burning), seek medical attention.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, lifting lower and upper eyelids. Remove contact lenses if present.[1][3] Seek immediate medical attention.

-

Spill Cleanup:

References

-

PubChem. (n.d.). Benzamidine hydrochloride | C7H9ClN2. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Google Patents. (2017). US20170204073A1 - Compounds for nonsense suppression, and methods for their use.

Sources

Technical Support Center: Optimizing 4-Isopropylbenzamidine for Protease Inhibition

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate the nuances of using 4-Isopropylbenzamidine, a reversible, competitive inhibitor of trypsin-like serine proteases. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 4-Isopropylbenzamidine and how does it inhibit proteases?

A: 4-Isopropylbenzamidine belongs to the benzamidine class of small molecule inhibitors. Its mechanism is rooted in its structural similarity to the arginine and lysine amino acid side chains.

-

Mechanism of Action: Trypsin-like serine proteases have a highly specific "S1 pocket" in their active site that preferentially binds to positively charged residues like arginine or lysine on their target substrates. The positively charged amidinium group of 4-isopropylbenzamidine mimics this feature, allowing it to fit into the S1 pocket and bind to a key aspartate residue (Asp189 in trypsin). This binding is reversible and competitive, meaning the inhibitor directly competes with the substrate for access to the enzyme's active site. The isopropyl group contributes to the hydrophobic interactions within the binding pocket, which can influence its potency and selectivity for different proteases.[1][2]

Q2: Which specific proteases are inhibited by 4-Isopropylbenzamidine?

A: 4-Isopropylbenzamidine is a potent inhibitor of various trypsin-like serine proteases. This class of enzymes is characterized by a conserved catalytic triad (Serine-Histidine-Aspartate) and a specificity pocket that recognizes basic amino acids. Key targets include:

-

Trypsin: A digestive enzyme found in the small intestine.

-

Thrombin: A critical enzyme in the blood coagulation cascade.[1]

-

Plasmin: The primary enzyme responsible for breaking down blood clots (fibrinolysis).[1]

-

Factor Xa: A key protease in the coagulation cascade that activates prothrombin to thrombin.[3]

-

Kallikreins: A subgroup of serine proteases involved in various physiological processes, including inflammation and blood pressure regulation.

The inhibitor is often used to prevent unwanted proteolysis during protein purification or to study the function of these enzymes in complex biological systems.[4][5]

Q3: How should I prepare and store my 4-Isopropylbenzamidine stock solutions?

A: Proper handling is critical for reproducible results. The stability of your inhibitor directly impacts its effectiveness.

-

Solubility: 4-Isopropylbenzamidine hydrochloride is generally soluble in aqueous buffers. For a concentrated stock solution (e.g., 100 mM), we recommend using a buffer such as 50 mM Tris-HCl or PBS, pH 7.0-8.0. Avoid highly acidic or alkaline conditions for long-term storage, as this can lead to hydrolysis of the amidine group.[2]

-

Storage:

-

Short-Term (days to a week): Aliquots of the stock solution can be stored at 4°C.[6]

-

Long-Term (months): For maximum stability, store aliquots at -20°C or -80°C. This minimizes degradation and prevents loss of activity over time. Avoid repeated freeze-thaw cycles, as this can compromise the inhibitor's integrity.[7]

-

-

Validation: Always use freshly diluted inhibitor for your experiments. If you suspect your stock solution has degraded, its efficacy can be re-validated by performing a standard inhibition assay against a known concentration of a control protease like trypsin.

Troubleshooting Guide: Experimental Optimization

This section provides in-depth guidance on common issues encountered during the optimization of 4-Isopropylbenzamidine concentration.

Q4: I'm not observing any inhibition of my target protease. What could be the cause?

A: This is a common issue with several potential root causes. The following decision tree can help you systematically troubleshoot the problem.

Caption: Troubleshooting workflow for lack of protease inhibition.

Causality Explained:

-

Protease Inactivity: The most fundamental requirement is an active enzyme. Without a functional protease, no inhibition can be measured. Always run a control reaction with only the enzyme and its substrate to establish a baseline activity level.[8]

-

Insufficient Inhibitor Concentration: The concentration of a competitive inhibitor must be adequate relative to its inhibition constant (Ki) and the substrate concentration. If the inhibitor concentration is too far below the Ki, its effect will be negligible.

-

Inhibitor Degradation: As discussed in Q3, 4-isopropylbenzamidine can degrade if stored improperly. Hydrolysis of the amidine group renders the molecule inactive, as it can no longer bind effectively to the S1 pocket.[2][9]

-

Incompatible Assay Conditions: Extreme pH or the presence of certain additives in your buffer could potentially alter the inhibitor's structure or charge state, preventing it from binding to the protease.

Q5: How do I determine the optimal concentration of 4-Isopropylbenzamidine for my specific protease?

A: The optimal concentration depends on your experimental goal. For near-complete inhibition, you typically need a concentration that is 50-100 times the inhibitor's Ki value. The standard method to determine this is by first calculating the IC50 (the concentration of inhibitor that produces 50% inhibition) and then converting it to the Ki.

Experimental Protocol: Determining IC50 and Ki

This protocol assumes you are using a fluorogenic or colorimetric peptide substrate to measure protease activity.[10]

Step 1: Initial Protease Titration

-

Objective: Find a protease concentration that gives a robust, linear signal increase over a reasonable time frame (e.g., 15-30 minutes) when the substrate concentration is at or below its Km value.

-

Procedure:

-

Prepare serial dilutions of your protease in the assay buffer.

-

Add a fixed, non-saturating concentration of the substrate to each dilution.

-

Monitor the reaction progress (fluorescence or absorbance) over time.

-

Select a protease concentration that results in a reaction rate well within the linear range of your detection instrument.

-

Step 2: Dose-Response Experiment

-

Objective: Measure the effect of varying inhibitor concentrations on the protease activity.

-

Procedure:

-

Prepare a series of dilutions of 4-isopropylbenzamidine in assay buffer. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is a good starting point.

-

In a multi-well plate, combine the fixed concentration of protease (determined in Step 1) with each inhibitor dilution. Include a "no inhibitor" control.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at the assay temperature to allow them to reach binding equilibrium.

-

Initiate the reaction by adding the substrate (at a fixed concentration, ideally near its Km).

-

Measure the initial reaction velocity (V₀) for each inhibitor concentration.

-

Step 3: Data Analysis

-

Objective: Calculate the IC50 and Ki values.

-

Procedure:

-

Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

-

Plot % Inhibition versus log([Inhibitor]).

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the inhibitor concentration at the inflection point of this curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibitors.[11] This equation corrects the IC50 value for the effect of the substrate concentration used in the assay. Ki = IC50 / (1 + ([S] / Km)) Where:

-

[S] is the substrate concentration used in your assay.

-

Km is the Michaelis-Menten constant for your substrate with that enzyme.

-

-

Data Presentation: Example Inhibition Constants

The following table provides literature-derived Ki values for benzamidine against common proteases to give you a starting reference point. Note that the 4-isopropyl derivative may have different potency.

| Protease | Typical Ki for Benzamidine (µM) |

| Trypsin | ~18 |

| Thrombin | ~65 |

| Plasmin | ~350 |

| Factor Xa | ~100 |

Note: These values are approximate and can vary based on experimental conditions (pH, temperature, substrate used).

Q6: I'm concerned about off-target effects. How can I assess the selectivity of 4-Isopropylbenzamidine?

A: This is a critical consideration, especially in drug development or when working with complex biological samples like cell lysates. Off-target effects occur when the inhibitor affects proteases other than your intended target.[12][13]

Workflow for Assessing Inhibitor Selectivity

Caption: Experimental workflow for determining inhibitor selectivity.

Strategies to Mitigate Off-Target Effects:

-

Use the Lowest Effective Concentration: Based on your Ki determination, use a concentration that is sufficient to inhibit your primary target but low enough to minimize effects on other proteases for which it has a weaker affinity (higher Ki). A concentration of 10-20 times the Ki of your target protease is often a good compromise.

-

Counter-Screening: Actively test your inhibitor against a panel of related proteases that might be present in your system. This provides an empirical measure of its selectivity profile.[10]

By following these guidelines, you can confidently optimize the use of 4-Isopropylbenzamidine in your research, ensuring both efficacy and specificity in your experimental outcomes.

References

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed. Available at: [Link]

-

Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases. PubMed. Available at: [Link]

-

Inhibition of four human serine proteases by substituted benzamidines. PubMed. Available at: [Link]

-

Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect. Available at: [Link]

-

MEDICATION STABILITY & STORAGE. National Infusion Center Association. Available at: [Link]

-

Protease Assays - Assay Guidance Manual. NCBI. Available at: [Link]

-

Inhibitor Calculations. YouTube. Available at: [Link]

-

Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Innovative Genomics Institute. Available at: [Link]

-

Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Available at: [Link]

-

Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome. PubMed. Available at: [Link]

-

Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. Available at: [Link]

-

Removal and purification of trypsin-like serine proteases. GE Healthcare. Available at: [Link]

-

Stability of Refrigerated and Frozen Drugs. Senior Care Consultant Group. Available at: [Link]

-

Protease Assay Services. Reaction Biology. Available at: [Link]

-

The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

-

Catalytic mechanism of rhomboid protease GlpG probed by 3,4-dichloroisocoumarin and diisopropyl fluorophosphonate. PubMed. Available at: [Link]

-

Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. Available at: [Link]

-

Finding the dissociation constant ki for an uncompetitive inhibitor. YouTube. Available at: [Link]

-

Finding ki of competitive inhibitor. YouTube. Available at: [Link]

-

Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Journal of Applied Biology and Biotechnology. Available at: [Link]

-

Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News. Available at: [Link]

-

Expiration Dating and Stability Testing for Human Drug Products. FDA. Available at: [Link]

-

Identifying protease-activated targets and exploring therapeutic applications. PMC. Available at: [Link]

-

Catalytic Mechanism of Rhomboid Protease GlpG Probed by 3,4-Dichloroisocoumarin and Diisopropyl Fluorophosphonate. PMC - NIH. Available at: [Link]

-

Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

-

BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva. Available at: [Link]

-

Ki for an uncompetitive inhibitor. YouTube. Available at: [Link]

-

Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens. Cytiva. Available at: [Link]

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. storage.by.prom.st [storage.by.prom.st]

- 3. Use of p-aminobenzamidine to monitor activation of trypsin-like serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 5. Purifcation or Removal of Serine Proteases, e.g. Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 6. Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sccg.biz [sccg.biz]

- 8. jabonline.in [jabonline.in]

- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]

Technical Support Center: Protease Inhibition Troubleshooting

Product Focus: 4-Isopropylbenzamidine Hydrochloride

Status: Active | Ticket Type: Technical Inquiry | Assigned Specialist: Senior Application Scientist

Executive Summary: The Mechanism of Action

Before diagnosing "ineffectiveness," it is critical to understand the specific mechanism of 4-Isopropylbenzamidine (4-IPB) .

4-IPB is a reversible, competitive inhibitor of trypsin-like serine proteases. Unlike PMSF (which covalently modifies the active site serine) or Aprotinin (a large protein that blocks the site), 4-IPB relies on a dynamic equilibrium. The amidine group mimics the side chain of Arginine, docking into the S1 specificity pocket of the protease (specifically interacting with Asp189 in Trypsin). The 4-isopropyl group provides additional hydrophobic contacts, generally increasing affinity compared to unsubstituted benzamidine.

If inhibition is failing, it is usually due to one of three root causes:

-

Target Mismatch: The protease is not "trypsin-like" (Wrong S1 pocket specificity).

-

Competitive Displacement: Substrate concentration (

) is too high relative to inhibitor concentration ( -

Reversibility Issues: The inhibitor was removed (e.g., via dialysis) or diluted below its

.

Diagnostic Workflow (Triage)

Use this logic tree to identify the failure point in your experiment.

Figure 1: Diagnostic logic tree for identifying the root cause of protease inhibition failure.

Technical FAQs & Troubleshooting

Category A: Target Specificity (The "Wrong Tool" Problem)

Q: I added 4-IPB to my lysate, but my protein is still degrading. Why? A: 4-IPB is highly specific. It only inhibits serine proteases that cleave after positively charged residues (Arginine and Lysine).

-

It works on: Trypsin, Thrombin, Plasmin, Urokinase, Kallikrein, Acrosin.

-

It fails on: Chymotrypsin (cleaves after hydrophobic residues), Elastase (cleaves after small residues), Cysteine proteases (Papain, Cathepsins), Metalloproteases, and Aspartic proteases.

-

Solution: If you are fighting general degradation in a lysate, 4-IPB alone is insufficient. You must use a cocktail (e.g., add EDTA for metalloproteases and E-64 for cysteine proteases).

Q: What is the effective concentration range?

A: The inhibition constant (

-

Recommended Working Concentration: 1 mM to 5 mM.

-

Note: If you are using 10–50 µM (often seen in literature for binding studies), it is likely too low to inhibit high concentrations of active protease.

Category B: Competitive Kinetics

Q: My assay works in buffer, but fails when I add my specific protein substrate. Why? A: This is the hallmark of Competitive Inhibition . 4-IPB competes with your substrate for the same active site.

-

If your substrate concentration (

) is very high (>> -

The Fix: You must calculate the IC50 , which shifts depending on substrate concentration. Use the Cheng-Prusoff equation logic:

As

Category C: Reversibility & Stability[1]

Q: I inhibited the protease, ran a dialysis step, and now activity is back. Is the inhibitor unstable? A: The inhibitor is stable, but it is reversible . Unlike PMSF, which permanently kills the enzyme, 4-IPB floats in and out of the active site. When you dialyze or use a desalting column, you remove the small molecule inhibitor, and the protease reactivates immediately.

-

Solution: You must maintain the working concentration of 4-IPB in all buffers (lysis, wash, and elution buffers) if you require continuous suppression.

Validation Protocol: Is your inhibitor active?

If you suspect the chemical itself is degraded (rare, as amidines are chemically stable compared to esters like PMSF), run this standard BAPNA Hydrolysis Assay .

Objective: Confirm 4-IPB potency against Trypsin.

Materials:

-

Enzyme: Trypsin (bovine pancreatic), 0.1 mg/mL in 1 mM HCl.

-

Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 10 mM in DMSO.

-

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.

-

Inhibitor: 4-Isopropylbenzamidine (test range: 0 µM to 500 µM).

Protocol:

-

Prepare Reaction Mix: In a microplate, add 150 µL Buffer.

-

Add Inhibitor: Add 20 µL of 4-IPB at varying concentrations.

-

Add Enzyme: Add 10 µL Trypsin. Incubate for 5 minutes at 25°C to allow equilibrium binding.

-

Initiate: Add 20 µL BAPNA substrate.

-

Measure: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

Expected Result:

-

Control (0 µM 4-IPB): Linear increase in A405 (Yellow color develops).

-

Test (100 µM 4-IPB): Significant reduction in slope (>80% inhibition).

-

If the slope at 100 µM is identical to the control, your inhibitor stock is compromised.

Comparative Data: When to use what?

| Feature | 4-Isopropylbenzamidine | PMSF | Leupeptin | Aprotinin |

| Mechanism | Reversible, Competitive | Irreversible, Covalent | Reversible, Competitive | Reversible, Tight-binding |

| Target | Trypsin-like Serine Proteases | All Serine Proteases | Serine & Cysteine Proteases | Serine Proteases |

| Stability (H2O) | High (Stable for months) | Low (Half-life ~30 min) | High | High |

| Toxicity | Low | High (Neurotoxin) | Low | Low |

| Dialyzable? | Yes (Activity lost) | No (Activity remains) | Yes | No (Large protein) |

| Best Use | Purification (Affinity columns), reversible suppression | Lysis cocktails (one-shot) | Cell culture, sensitive assays | Protein purification |

Visualizing the Competitive Mechanism

Understanding the molecular competition is vital for troubleshooting dosage.

Figure 2: Competitive Inhibition Model. 4-IPB (Red) competes with the Substrate (Green) for the Enzyme's active site. Increasing Substrate concentration can overcome the Inhibitor.

References

-

Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[1] European Journal of Biochemistry.

-

Stürzebecher, J., et al. (1997). "Structure-activity relationships of inhibitors of trypsin-like serine proteases." Journal of Enzyme Inhibition.

-

Sigma-Aldrich. "Protease Inhibitor Cocktails and Specificity." Technical Bulletins.

-

Rawlings, N.D., et al. (2018). "The MEROPS database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research.

Sources

4-Isopropylbenzamidine interference with downstream applications

Topic: Interference with Downstream Applications & Removal Protocols

Audience: Researchers, Protein Biochemists, and Drug Discovery Scientists.

Introduction: The "Sticky" Inhibitor

4-Isopropylbenzamidine (4-IPB) is a potent, reversible serine protease inhibitor. While structurally related to the common Benzamidine , the addition of the isopropyl group at the para position significantly enhances its hydrophobicity.

Why this matters:

The S1 specificity pocket of trypsin-like serine proteases is a deep, hydrophobic cleft. The isopropyl moiety of 4-IPB fits into this pocket more snugly than the simple hydrogen of benzamidine, often resulting in a lower inhibition constant (

Failure to completely remove 4-IPB leads to three critical downstream failures:

-

False-High Concentration: UV absorbance inflation.

-

"Dead" Enzymes: Residual inhibition in activity assays.

-

Spectral Noise: Ionization suppression in Mass Spectrometry.

Module 1: Spectral Interference (The "Ghost" Yield)

Symptom: Your